molecular formula C17H15N3O2 B2835444 N1-(2-cyanophenyl)-N2-phenethyloxalamide CAS No. 898355-92-5

N1-(2-cyanophenyl)-N2-phenethyloxalamide

Cat. No. B2835444
CAS RN: 898355-92-5
M. Wt: 293.326
InChI Key: XKTMLDPIEVORKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N1-(2-cyanophenyl)-N2-phenethyloxalamide” has been discussed in several studies . For instance, the reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing a thioamide moiety, i.e., thioacetamide, benzylthiourea, symmetrical dialkyl- and diarylthioureas, gave different cyclic products . Another study discussed the one-pot synthesis of 1,3-oxazolo- and 1,3-oxazino [2,3-b]quinazoline syntheses by a one–pot reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride with the aforementioned N,O -bifunctional nucleophiles .


Molecular Structure Analysis

The molecular structure of compounds similar to “N1-(2-cyanophenyl)-N2-phenethyloxalamide” has been analyzed in several studies . For example, the molecular and crystal structure of 2-cyanophenyl phenacyl ether, C15H11O2N, was determined by single crystal X-ray diffraction study .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “N1-(2-cyanophenyl)-N2-phenethyloxalamide” have been analyzed in several studies . These studies discuss the reaction pathways of the prepared compounds and the possible products of cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “N1-(2-cyanophenyl)-N2-phenethyloxalamide” have been analyzed in several studies . For instance, the title compound 2-cyanophenyl phenacyl ether is monoclinic, with a = 4.4334(4) Å, b = 10.7677(11) Å, c = 12.7779(11) Å, β = 99.806(8)°, Z = 2, sp. gr. P 2 1 .

Scientific Research Applications

Safety and Hazards

The safety data sheet for the compound “N-(2-cyanophenyl)acetamide” provides information on its hazards, including acute toxicity, skin irritation, eye irritation, and specific target organ toxicity . It also provides precautionary measures for handling and storage .

Future Directions

The future directions for research on compounds similar to “N1-(2-cyanophenyl)-N2-phenethyloxalamide” could involve further exploration of their synthesis, analysis of their molecular structure, and investigation of their mechanism of action . Additionally, more research is needed to fully understand their physical and chemical properties, as well as their safety and hazards .

properties

IUPAC Name

N'-(2-cyanophenyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c18-12-14-8-4-5-9-15(14)20-17(22)16(21)19-11-10-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTMLDPIEVORKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-phenethyloxalamide

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